Tripolin A

Description

Properties

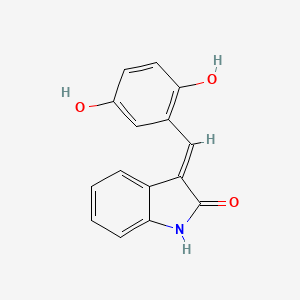

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8+ |

InChI Key |

OMKSBDLWMROKNU-XYOKQWHBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)O)O)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intrigue of Tripolin A: A Technical Guide to its Mechanism of Action

For Immediate Release

Alexandroupolis, Greece – Researchers in the field of oncology and cell biology are continually seeking novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. Tripolin A, a small-molecule inhibitor, has emerged as a promising candidate due to its specific action on Aurora A kinase, a key regulator of cell division that is often overexpressed in various cancers. This technical guide provides an in-depth analysis of the mechanism of action of Tripolin A, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: A Non-Competitive Inhibitor of Aurora A Kinase

Tripolin A functions as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3][4] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, Tripolin A is predicted to bind to a different site on the Aurora A enzyme.[1] This non-competitive mode of action offers a potential advantage in terms of specificity and the ability to overcome resistance mechanisms associated with mutations in the ATP-binding site.

The inhibitory effect of Tripolin A on Aurora A kinase activity has been demonstrated in vitro.[1] In human cells, Tripolin A has been shown to act as a potent Aurora A inhibitor, while not significantly affecting the activity of the closely related Aurora B kinase.[3][5][6]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of Tripolin A have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its inhibitory capabilities.

| Kinase | IC50 Value |

| Aurora A | 1.5 µM |

| Aurora B | 7 µM |

| Table 1: IC50 values of Tripolin A for Aurora A and Aurora B kinases. [2] |

Cellular Consequences of Aurora A Inhibition by Tripolin A

The inhibition of Aurora A kinase by Tripolin A triggers a cascade of effects on cellular processes, primarily impacting mitosis and microtubule dynamics.

Disruption of Mitotic Machinery

Treatment of cells with Tripolin A leads to significant mitotic defects, consistent with the known functions of Aurora A in cell division.[1] These defects include:

-

Aberrant Spindle Formation: Tripolin A induces mitotic spindle defects, including the formation of monopolar, multipolar, and disorganized spindles.[2][5]

-

Centrosome Integrity: The inhibitor affects centrosome integrity, a critical aspect of proper spindle pole formation.[1][3][7]

-

Spindle Length: A noticeable reduction in the pole-to-pole distance of the mitotic spindle is observed in cells treated with Tripolin A.[1][5]

These disruptions collectively impair the proper segregation of chromosomes during mitosis, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Altered Microtubule Dynamics

Beyond its effects on the mitotic spindle, Tripolin A also influences the dynamics of microtubules in interphase cells.[1][3][7] This suggests a broader role for Aurora A in regulating the microtubule cytoskeleton throughout the cell cycle.

Novel Regulation of HURP Distribution

A key finding from studies on Tripolin A is its unique effect on the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein and a substrate of Aurora A kinase.[1] While Tripolin A does not prevent the binding of HURP to microtubules, it specifically affects its gradient distribution towards the chromosomes.[1] This discovery, facilitated by the use of Tripolin A, reveals a new layer of regulation for mitotic microtubule stabilizers through Aurora A phosphorylation.[1]

Signaling Pathway of Tripolin A Action

The following diagram illustrates the signaling pathway affected by Tripolin A.

References

- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tripolin A - Creative Biolabs [creativebiolabs.net]

- 4. scbt.com [scbt.com]

- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 6. Tripolin A | CAS 1148118-92-6 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 7. Tripolin A - Creative Biolabs [creative-biolabs.com]

Tripolin A: A Technical Guide to its Discovery, Mechanism of Action, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Tripolin A, a novel small-molecule inhibitor of Aurora A kinase. It details the discovery of Tripolin A, its mechanism of action as a non-ATP competitive inhibitor, and its effects on critical cellular processes such as spindle formation and microtubule dynamics. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development efforts.

Discovery of Tripolin A

Tripolin A was identified from a screening panel of 105 small-molecule compounds as a potent inhibitor of Aurora A kinase activity in vitro.[1] Subsequent cellular assays in human cells confirmed that Tripolin A, but not its analogue Tripolin B, functions as an inhibitor of Aurora A in vivo.[1] The discovery, led by a team of researchers including Iliana A. Kesisova and Maria D. Koffa, marked the identification of a new non-ATP competitive inhibitor for this important oncogenic kinase.[1]

Synthesis Pathway

Mechanism of Action

Tripolin A acts as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1] This mode of action distinguishes it from many other Aurora kinase inhibitors that compete with ATP for binding to the kinase domain. The non-competitive nature of Tripolin A suggests that it binds to a site other than the ATP-binding pocket, potentially leading to a different pharmacological profile and overcoming certain mechanisms of drug resistance.

Signaling Pathway

The primary target of Tripolin A is Aurora A kinase, a key regulator of mitotic progression. Aurora A is involved in centrosome maturation and separation, bipolar spindle assembly, and the regulation of microtubule dynamics. By inhibiting Aurora A, Tripolin A disrupts these critical mitotic events, leading to defects in cell division.

Biological Activity and Quantitative Data

Tripolin A has been shown to induce a range of cellular effects consistent with Aurora A inhibition. These include defects in spindle formation, altered microtubule dynamics, and abnormal centrosome numbers.[1]

In Vitro Kinase Inhibition

The inhibitory activity of Tripolin A against Aurora A and Aurora B kinases was determined using in vitro kinase assays.

| Compound | Target | IC50 (µM) |

| Tripolin A | Aurora A | 0.35 |

| Tripolin A | Aurora B | >50 |

| Tripolin B | Aurora A | 0.7 |

| Tripolin B | Aurora B | >50 |

Table 1: In vitro inhibitory activity of Tripolin A and Tripolin B against Aurora A and Aurora B kinases.[1]

Cellular Effects

Treatment of HeLa cells with Tripolin A leads to a significant reduction in the localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1] It also affects centrosome integrity, spindle formation and length, and microtubule dynamics in interphase.[1] Interestingly, Tripolin A was found to affect the gradient distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) towards the chromosomes, without affecting its binding to microtubules.[1]

Experimental Protocols

In Vitro Aurora A Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Aurora A kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

-

Dilute recombinant human Aurora A kinase to the desired concentration in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., myelin basic protein) in kinase buffer.

-

Prepare serial dilutions of Tripolin A in DMSO, then dilute further in kinase buffer.

-

Prepare a solution of ATP (containing γ-³²P-ATP for radiometric detection) in kinase buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the diluted Aurora A kinase, substrate, and Tripolin A solution.

-

Incubate at 30°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Termination:

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

-

-

Detection and Analysis:

-

Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Tripolin A and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Culture and Immunofluorescence

This protocol describes the general procedure for treating HeLa cells with Tripolin A and performing immunofluorescence to visualize its effects on the mitotic apparatus.

Methodology:

-

Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of Tripolin A (e.g., 20 µM) or DMSO as a vehicle control for the desired duration (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-pAurora A (Thr288) and mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Acquire images using a fluorescence microscope equipped with appropriate filters.

-

In Vitro Microtubule Dynamics Assay

This is a generalized protocol for an in vitro microtubule dynamics assay using total internal reflection fluorescence (TIRF) microscopy.

Methodology:

-

Preparation of Microtubule Seeds:

-

Polymerize a mixture of biotinylated and fluorescently labeled tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to create stable microtubule seeds.

-

Pellet the seeds by centrifugation and resuspend them in a warm buffer.

-

-

Flow Chamber Assembly:

-

Construct a flow chamber using a glass slide and a coverslip coated with biotin-PEG and neutravidin.

-

Introduce the microtubule seeds into the chamber and allow them to bind to the neutravidin-coated surface.

-

-

Microtubule Polymerization:

-

Prepare a polymerization mix containing fluorescently labeled tubulin, GTP, and an oxygen scavenger system in a suitable buffer.

-

Introduce the polymerization mix into the flow chamber to initiate microtubule growth from the seeds.

-

-

TIRF Microscopy:

-

Image the growing microtubules using a TIRF microscope. This technique allows for the visualization of individual microtubules near the coverslip surface with high signal-to-noise ratio.

-

Acquire time-lapse images to observe the dynamic instability of the microtubules (growth, shrinkage, and catastrophe events).

-

-

Data Analysis:

-

Generate kymographs from the time-lapse movies to visualize the history of individual microtubule ends.

-

Measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe and rescue events.

-

Conclusion

Tripolin A represents a valuable research tool for dissecting the intricate roles of Aurora A kinase in mitosis. Its non-ATP competitive mechanism of action offers a unique approach to studying Aurora A function and may provide a basis for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of Tripolin A and related compounds. Further research is warranted to elucidate the precise binding site of Tripolin A on Aurora A and to fully explore its potential in preclinical cancer models. The development and publication of a robust and scalable synthesis protocol for Tripolin A would significantly accelerate these efforts.

References

The Biological Activity of Tripolin A on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel, potent, and specific small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its activity against this therapeutically relevant cancer target has positioned it as a compound of interest for further investigation in oncology. This technical guide provides a comprehensive overview of the biological activity of Tripolin A on cancer cells, with a focus on its mechanism of action, effects on cellular processes, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is frequently observed in a variety of human cancers and is often associated with poor prognosis. This has made it an attractive target for the development of novel anticancer therapies. Tripolin A has emerged from screenings of small-molecule libraries as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1] This guide details its observed biological effects on cancer cells.

Mechanism of Action

Tripolin A functions as a non-ATP-competitive inhibitor of Aurora A kinase.[1] This mode of action is significant as it may offer advantages over ATP-competitive inhibitors, potentially leading to greater specificity and a different resistance profile.

Kinase Inhibition

Tripolin A has been shown to inhibit Aurora A kinase activity in in-vitro assays. Its inhibitory concentration (IC50) has been determined, demonstrating its potency. Notably, Tripolin A shows selectivity for Aurora A over Aurora B kinase.[1]

Binding to Aurora A

In silico docking analyses predict that Tripolin A binds to an inactive conformation of Aurora A. This binding is thought to stabilize the inactive state of the kinase, thereby preventing its function.[1]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of Tripolin A.

Table 1: In Vitro Aurora A Kinase Inhibition by Tripolin A

| ATP Concentration (µM) | Tripolin A IC50 (µM) |

| 25 | ~1.5 |

| 50 | ~1.5 |

| 100 | ~1.5 |

| 200 | ~1.5 |

| 400 | ~1.5 |

Data from in vitro kinase assays demonstrating the non-ATP competitive inhibition of Aurora A by Tripolin A.[1]

Table 2: Effects of Tripolin A on Mitotic Parameters in HeLa Cells

| Treatment | Parameter | Value |

| DMSO (Control) | Normal Spindles | >90% |

| 20 µM Tripolin A | Multipolar Spindles | Increased % |

| 20 µM Tripolin A | Misaligned Chromosomes | Increased % |

| 20 µM Tripolin A | Disorganized Spindles | Increased % |

| 20 µM Tripolin A | Monopolar Spindles | Increased % |

| DMSO (Control) | Interpolar Distance (µm) | ~10 µm |

| 20 µM Tripolin A | Interpolar Distance (µm) | Significantly Reduced |

Data from immunofluorescence analysis of HeLa cells treated with Tripolin A for 24 hours.

Effects on Cellular Processes in Cancer Cells

Tripolin A's inhibition of Aurora A kinase leads to a cascade of effects on critical cellular processes, primarily impacting cell division. The majority of cellular studies have been conducted using the HeLa cervical cancer cell line.

Disruption of Mitotic Spindle Formation

Treatment of HeLa cells with Tripolin A leads to significant defects in mitotic spindle formation. This includes the appearance of multipolar, disorganized, and monopolar spindles. These abnormalities are consistent with the known roles of Aurora A in centrosome function and spindle assembly.

Centrosome Integrity

Tripolin A affects centrosome integrity, a process heavily reliant on Aurora A activity. This disruption contributes to the formation of abnormal mitotic spindles.[1]

Microtubule Dynamics

The inhibitor also influences microtubule dynamics in interphase cells, which is another aspect of Aurora A's function.[1]

Regulation of HURP Localization

A notable effect of Tripolin A is its impact on the localization of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A. Tripolin A treatment alters the distribution of HURP on spindle microtubules, demonstrating a novel aspect of Aurora A-mediated regulation of mitotic microtubule stabilizers.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Tripolin A's biological activity.

In Vitro Aurora A Kinase Assay

Objective: To determine the IC50 value of Tripolin A against Aurora A kinase.

Methodology:

-

Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, BSA, and DTT.

-

Components: Recombinant active Aurora A kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP (radiolabeled or in a system with a detection reagent like ADP-Glo™) are combined.

-

Inhibitor Addition: Tripolin A is added at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. For radiolabeled ATP, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, a reagent is added to convert ADP to ATP, which is then detected via a luciferase-based reaction.

-

Data Analysis: The percentage of inhibition at each concentration of Tripolin A is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Culture and Treatment

Objective: To culture cancer cells for subsequent assays.

Methodology:

-

Cell Line: HeLa cells are a commonly used cell line for studying the effects of Tripolin A.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., plates, chamber slides). Once adhered and growing, the culture medium is replaced with a medium containing the desired concentration of Tripolin A (e.g., 20 µM) or a vehicle control (e.g., DMSO). The duration of treatment varies depending on the specific assay (e.g., 5 to 24 hours).

Immunofluorescence Staining

Objective: To visualize the effects of Tripolin A on cellular structures like the mitotic spindle and protein localization.

Methodology:

-

Cell Preparation: HeLa cells are grown on coverslips and treated with Tripolin A.

-

Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a detergent solution, such as 0.1% Triton X-100 in PBS, to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% BSA in PBST) for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies targeting specific proteins of interest (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes, anti-phospho-Aurora A, anti-HURP) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining: DNA is stained with a fluorescent dye like DAPI to visualize the nucleus and chromosomes.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.

Western Blotting

Objective: To analyze the levels of specific proteins in cells treated with Tripolin A.

Methodology:

-

Cell Lysis: HeLa cells are treated with Tripolin A, harvested, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Aurora A, Aurora B, phospho-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Visualizations

Signaling Pathway

Caption: Tripolin A's mechanism of action on the Aurora A signaling pathway.

Experimental Workflow

Caption: A generalized workflow for characterizing Tripolin A's activity.

Conclusion

Tripolin A is a specific, non-ATP competitive inhibitor of Aurora A kinase with clear biological activity in cancer cells. Its ability to disrupt mitotic spindle formation and alter the localization of key mitotic proteins underscores its potential as a tool for studying Aurora A biology and as a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to explore its efficacy in a broader range of cancer cell lines and in in vivo models.

References

Tripolin A as an Aurora A Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora A kinase, a pivotal regulator of mitotic progression, is a validated therapeutic target in oncology. Overexpression of Aurora A is frequently observed in various human cancers, correlating with poor prognosis. Tripolin A has been identified as a specific, non-ATP competitive small-molecule inhibitor of Aurora A kinase. This technical guide provides a comprehensive overview of Tripolin A, including its mechanism of action, inhibitory activity, selectivity profile, and detailed experimental protocols for its characterization. The information is intended to support further research and development of Aurora A inhibitors.

Introduction to Tripolin A

Tripolin A is a novel small-molecule inhibitor that specifically targets Aurora A kinase.[1][2] A member of the Aurora kinase family, Aurora A is a serine/threonine kinase that plays an essential role in critical mitotic events, including centrosome maturation and separation, mitotic entry, and the assembly of the bipolar spindle.[3][4][5][6] Dysregulation and overexpression of Aurora A are linked to genomic instability and oncogenic transformation, making it a compelling target for cancer therapy.[4][7]

Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, Tripolin A functions through a non-ATP competitive mechanism.[8][9][10][11] This characteristic suggests a different binding mode and offers a potential advantage in overcoming resistance mechanisms associated with ATP-competitive inhibitors. In cellular studies, Tripolin A has been shown to induce phenotypes consistent with Aurora A inhibition, such as defects in mitotic spindle formation and abnormalities in spindle poles.[8][12]

Mechanism of Action

Tripolin A exerts its inhibitory effect by binding to a site on Aurora A distinct from the ATP-binding pocket. This allosteric inhibition is supported by in vitro kinase assays where the IC50 of Tripolin A against Aurora A remained constant despite increasing concentrations of ATP.[1][11]

The primary cellular consequences of Tripolin A treatment are:

-

Reduced Autophosphorylation: Tripolin A significantly reduces the autophosphorylation of Aurora A at Threonine-288 (pT288), a critical step for its activation.[7][13] In HeLa cells treated with 20 µM Tripolin A for 5 hours, the levels of pT288 were reduced by 85%.[7][13]

-

Disrupted Protein Localization: The inhibitor causes a reduction in the localization of both total and phosphorylated Aurora A on the spindle microtubules.[1][2][9][14][10][15]

-

Mitotic Defects: Inhibition of Aurora A function by Tripolin A leads to severe mitotic spindle defects, centrosome integrity issues, and improper chromosome alignment.[8][9][12]

Interestingly, Tripolin A also reveals new aspects of mitotic regulation. It affects the gradient distribution of HURP (Hepatoma Up-Regulated Protein), a microtubule-associated protein and substrate of Aurora A, without preventing its binding to microtubules.[9][14][10]

Quantitative Data and Specificity

The inhibitory potency and selectivity of Tripolin A have been characterized through various biochemical assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table presents the half-maximal inhibitory concentration (IC50) values of Tripolin A against Aurora A, Aurora B, and a panel of other kinases. The data highlights its selectivity for Aurora A over Aurora B.

| Kinase Target | Tripolin A IC50 (µM) | Reference |

| Aurora A | 1.5 | [3] |

| Aurora B | 7.0 | [3] |

| EGFR | 11.0 | [3] |

| FGFR | 33.4 | [3] |

| KDR (VEGFR2) | 17.9 | [3] |

| IGF1R | 14.9 | [3] |

Table 2: Biophysical and Cellular Quantitative Data

This table includes additional quantitative data characterizing the interaction of Tripolin A with Aurora A and its effect in a cellular context.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (ΔTm) | 2°C | Differential Scanning Fluorimetry | [1][7] |

| pAurora A (T288) Reduction in HeLa Cells (5h) | 85% | Immunofluorescence | [7][13] |

| pAurora A (T288) Reduction in HeLa Cells (24h) | 47% | Immunofluorescence | [7][13] |

Note: No specific Structure-Activity Relationship (SAR) or in vivo efficacy studies for Tripolin A have been reported in the reviewed literature.

Visualizations: Pathways and Workflows

Diagram 1: Aurora A Signaling Pathway and Tripolin A Inhibition

Caption: Aurora A activation and mitotic functions, with the inhibitory point of Tripolin A.

Diagram 2: Experimental Workflow for Tripolin A Characterization

Caption: A typical workflow for the biochemical and cell-based evaluation of Tripolin A.

Diagram 3: Logic of Non-ATP Competitive Inhibition

Caption: Tripolin A binds to an allosteric site, not the ATP pocket, to inhibit kinase activity.

Experimental Protocols

The following are representative protocols for the characterization of Tripolin A, based on published methodologies.[7][13]

Protocol 1: In Vitro Aurora A Kinase Assay (IC50 Determination)

Objective: To determine the concentration of Tripolin A required to inhibit 50% of Aurora A kinase activity. A luminescence-based assay like ADP-Glo™ is common.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[16]

-

ATP solution

-

Kinase substrate (e.g., Kemptide)

-

Tripolin A serial dilutions (in DMSO, then kinase buffer)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Tripolin A. The final DMSO concentration in the reaction should be ≤1%.

-

Reaction Setup: In a 96-well plate, add in order:

-

Kinase Buffer

-

Diluted Tripolin A or vehicle (DMSO) control.

-

Recombinant Aurora A kinase.

-

-

Initiate Reaction: Add the ATP/Substrate mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Detect ADP:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the percentage of kinase inhibition against the log of Tripolin A concentration. Calculate the IC50 value using non-linear regression (four-parameter logistic curve fit). To confirm non-ATP competition, repeat the assay with multiple, fixed concentrations of ATP.[1][11]

Protocol 2: Immunofluorescence for pAurora A and Spindle Morphology

Objective: To visualize the effect of Tripolin A on Aurora A activation (pT288 levels) and mitotic spindle integrity in cells.

Materials:

-

HeLa cells

-

Glass coverslips in a 24-well plate

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Tripolin A (20 µM in DMSO)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 10% Normal Goat Serum in PBS

-

Primary Antibodies: Rabbit anti-pAurora A (Thr288), Mouse anti-α-tubulin

-

Secondary Antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594

-

Nuclear Stain: DAPI

-

Antifade mounting medium

Methodology:

-

Cell Seeding: Seed HeLa cells on coverslips and allow them to adhere and grow for 24 hours.

-

Treatment: Treat cells with 20 µM Tripolin A or DMSO (vehicle control) for the desired time (e.g., 5 or 24 hours).

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS. Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash 3x with PBS. Block with 10% Normal Goat Serum for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using antifade medium.

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the fluorescence intensity of pAurora A at the centrosomes and analyze spindle morphology in mitotic cells.[7][13]

Protocol 3: Western Blot for Aurora B Activity Marker

Objective: To assess the selectivity of Tripolin A by measuring the phosphorylation of Histone H3 at Serine 10, a key substrate of Aurora B.

Materials:

-

HeLa cells

-

Tripolin A (20 µM in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% non-fat milk or BSA in TBST

-

Primary Antibodies: Rabbit anti-pHistone H3 (Ser10), Mouse anti-α-tubulin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates. Treat with 20 µM Tripolin A or DMSO for 24 hours.

-

Lysate Preparation: Harvest and lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane extensively with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. A lack of change in the p-Histone H3 signal relative to the control indicates selectivity against Aurora B in the cellular context.[7]

References

- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 2. Lysosome Transport as a Function of Lysosome Diameter | PLOS One [journals.plos.org]

- 3. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Synthesis and structure-activity relationship studies on tryprostatin A, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 6. A septin GTPase scaffold of dynein–dynactin motors triggers retrograde lysosome transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Structure-Activity Relationship of Tripolin A Analogs: A Technical Guide for Drug Development Professionals

Abstract

Tripolin A is a novel, non-ATP competitive inhibitor of Aurora A kinase, a critical regulator of mitotic progression.[1][2][3][4] Its unique mechanism of action and potential as a scaffold for anticancer drug development have garnered significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tripolin A and its known analogs, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Tripolin A and its Target: Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2][3] It is involved in several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, making it an attractive target for cancer therapy.[1][2][3]

Tripolin A was identified from a screen of 105 potential small-molecule inhibitors as a potent inhibitor of Aurora A kinase.[1][2][4] Unlike many other Aurora kinase inhibitors, Tripolin A acts in a non-ATP competitive manner, suggesting a distinct binding mode and a potential for greater selectivity and reduced off-target effects.[1][4] Cellularly, Tripolin A has been shown to induce mitotic defects, including aberrant spindle formation and chromosome misalignment, consistent with the inhibition of Aurora A.[1][5]

Structure-Activity Relationship (SAR) Analysis

Currently, detailed SAR studies on a broad series of Tripolin A analogs are limited in the public domain. The primary source of information comes from the initial study that identified Tripolin A and a closely related analog, Tripolin B.

Core Scaffold

The chemical structures of Tripolin A and Tripolin B are presented below. Both compounds share a common core structure, but differ in their substitution patterns, which significantly impacts their biological activity and mechanism of action.

-

Tripolin A: (E)-3-(4-(dimethylamino)benzylidene)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one

-

Tripolin B: (E)-3-(4-methoxybenzylidene)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Tripolin A and Tripolin B against Aurora A and Aurora B kinases.

| Compound | Target | IC50 (µM) | Mode of Inhibition | Reference |

| Tripolin A | Aurora A | ~1.5 | Non-ATP Competitive | [1][4] |

| Aurora B | >10 | - | [4] | |

| Tripolin B | Aurora A | ~0.5 | ATP-Competitive | [1][4] |

| Aurora B | - | - |

Key Observations:

-

Potency: Tripolin B exhibits a lower IC50 value for Aurora A in in vitro kinase assays, suggesting higher potency compared to Tripolin A in this specific assay.

-

Selectivity: Tripolin A demonstrates selectivity for Aurora A over Aurora B, a desirable characteristic for minimizing off-target effects.

-

Mechanism of Inhibition: A critical difference lies in their mode of inhibition. Tripolin A is a non-ATP competitive inhibitor, while Tripolin B is ATP-competitive. This suggests that the nature of the substituent at the 4-position of the benzylidene ring dictates the interaction with the ATP-binding pocket of the kinase. The dimethylamino group in Tripolin A likely directs the molecule to an allosteric site, whereas the methoxy group in Tripolin B favors interaction within the ATP-binding site.

Signaling Pathways and Experimental Workflows

Aurora A Signaling Pathway in Mitosis

The following diagram illustrates the central role of Aurora A in regulating mitotic events. Tripolin A's inhibitory action disrupts these processes, leading to mitotic arrest and cell death in cancer cells.

Caption: Simplified Aurora A signaling pathway during mitosis.

Experimental Workflow for SAR Studies of Tripolin A Analogs

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of new Tripolin A analogs to establish a comprehensive SAR.

References

- 1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 2. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

In Silico Modeling of Tripolin A Binding to Aurora A: A Technical Guide

Abstract: Aurora A kinase is a critical regulator of mitotic progression and a well-established target in oncology. Its overexpression is linked to tumorigenesis and genomic instability in a variety of human cancers.[1][2] Tripolin A has been identified as a novel, non-ATP-competitive small-molecule inhibitor of Aurora A.[3][4] This technical guide provides an in-depth overview of the computational and experimental methodologies used to characterize the binding of Tripolin A to Aurora A. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for in silico modeling, including molecular docking and molecular dynamics, and summaries of key experimental validation techniques. The guide also presents quantitative binding data and visualizes the relevant biological pathways and experimental workflows to furnish a comprehensive understanding of the Tripolin A-Aurora A interaction.

Introduction to Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[5][6] Its activity is tightly regulated, peaking during the G2-M phase of the cell cycle.[7] Due to its critical functions, the aberrant expression or activity of Aurora A can lead to catastrophic mitotic errors, resulting in aneuploidy and genomic instability, which are hallmarks of cancer.[1] Consequently, Aurora A is frequently overexpressed in many human malignancies, making it an attractive therapeutic target.[1][5]

Aurora A Signaling Pathways: Aurora A functions within a complex network of signaling pathways to exert its effects.[5] It phosphorylates a host of downstream substrates, including Polo-like kinase 1 (PLK1) and the tumor suppressor p53.[5][8] Furthermore, Aurora A is integrated into major oncogenic signaling cascades such as the PI3K/Akt/mTOR and MEK/ERK pathways.[5][8] Its activity is allosterically modulated by cofactors like TPX2, which is crucial for its localization to the mitotic spindle and full activation.[5][9] The inhibition of Aurora A disrupts these pathways, leading to mitotic defects and, ultimately, cell death, providing a strong rationale for the development of specific inhibitors.[10]

Tripolin A: A Non-ATP-Competitive Inhibitor

Tripolin A is a small-molecule inhibitor identified from a screen of ATP-analogues that demonstrated inhibitory activity against Aurora A kinase in vitro.[3][4] A key characteristic of Tripolin A is its non-ATP-competitive mode of action; its ability to inhibit Aurora A is not affected by increasing concentrations of ATP.[3][11] This suggests that Tripolin A does not bind to the highly conserved ATP-binding pocket, offering a potential advantage in terms of selectivity over other kinases.

Data Presentation

The binding and inhibitory characteristics of Tripolin A have been quantified through various biochemical and biophysical assays.[3]

Table 1: In Vitro Inhibitory Activity of Tripolin A

| Kinase Target | IC₅₀ (µM) | Reference |

| Aurora A | 1.5 | [3] |

| Aurora B | 7.0 | [3] |

| EGFR | 11.0 | [3] |

| FGFR | 33.4 | [3] |

| KDR | 17.9 | [3] |

| IGF1R | 14.9 | [3] |

IC₅₀ values represent the concentration of Tripolin A required to inhibit 50% of the kinase activity in vitro.

Table 2: Thermal Shift Assay Data for Tripolin A Binding to Aurora A

| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) | Reference |

| Aurora A alone | 45°C | - | [11][12] |

| Aurora A + Tripolin A | 47°C | +2°C | [11][12] |

The thermal shift (ΔTₘ) indicates that Tripolin A binding confers a modest stabilization to the Aurora A protein.[3]

In Silico Modeling of the Tripolin A-Aurora A Interaction

Computational modeling is a powerful tool for predicting and analyzing the binding mode of small molecules to their protein targets. For Tripolin A, in silico studies have been used to generate hypotheses about its binding site and interaction patterns, which can guide further drug development.[4][13]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of human Aurora A kinase from the Protein Data Bank (PDB). Structures representing different conformational states (e.g., DFG-in, DFG-out) should be considered.

-

Prepare the protein using software like Maestro (Schrödinger) or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D structure of Tripolin A using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

-

Prepare the ligand using software like LigPrep (Schrödinger). This step generates different possible ionization states, tautomers, and stereoisomers at a physiological pH and minimizes their energy.

-

-

Binding Site Definition:

-

Define the binding site on Aurora A. Since Tripolin A is non-ATP-competitive, potential allosteric sites must be explored. One approach is to define a grid box encompassing the entire protein surface to perform a blind dock, or to use site-prediction algorithms.

-

-

Docking Simulation:

-

Use a docking program such as Glide (Schrödinger), AutoDock, or GOLD to dock the prepared Tripolin A library into the defined receptor grid. The program will systematically sample different conformations and orientations of the ligand within the binding site.

-

-

Scoring and Analysis:

-

The docking algorithm uses a scoring function to rank the generated poses, estimating the binding affinity.

-

Analyze the top-ranked poses visually to inspect key interactions (hydrogen bonds, hydrophobic contacts, etc.) between Tripolin A and Aurora A residues. This analysis provides insights into the structural basis of binding.[14][15]

-

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.[16][17] This technique helps assess the stability of the docked pose and reveals how the protein and ligand adapt to each other.[18][19][20]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The starting point is the best-ranked pose of the Tripolin A-Aurora A complex from molecular docking.

-

Use a simulation package like GROMACS, AMBER, or Desmond.[18][21] Assign a force field (e.g., CHARMM36, AMBER) to the protein and generate parameters for the Tripolin A ligand (e.g., using CGenFF or GAFF).[18][21]

-

-

Solvation and Ionization:

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble).

-

Subsequently, equilibrate the system at the target temperature and pressure (e.g., 1 atm) to ensure the solvent has reached a stable density (NPT ensemble).[18]

-

-

Production MD:

-

Run the simulation for a desired length of time (typically ranging from nanoseconds to microseconds) without restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability and dynamics of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of intermolecular hydrogen bonds over time.

-

Experimental Validation Protocols

In silico predictions must be validated by experimental data. Biochemical and biophysical assays are essential for confirming the binding affinity and inhibitory activity of Tripolin A against Aurora A.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Aurora A and its inhibition by Tripolin A, allowing for the determination of IC₅₀ values.[6]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Reagent Preparation:

-

Prepare a reaction buffer suitable for Aurora A kinase (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[7]

-

Prepare solutions of recombinant human Aurora A enzyme, a suitable peptide substrate (e.g., Kemptide), and ATP.[22]

-

Prepare serial dilutions of Tripolin A in DMSO, with a final DMSO concentration in the assay kept low (e.g., <1%).[22]

-

-

Kinase Reaction:

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[7][23]

-

Add a Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP.[7][23]

-

This newly synthesized ATP is used by a luciferase to produce a luminescent signal, which is proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Tripolin A concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

-

To test for ATP competition, the assay can be repeated with varying concentrations of ATP.[11]

-

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and robust method to confirm direct binding of a ligand to a protein.[24][25][26] It measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.[27][28]

Experimental Protocol: Thermal Shift Assay

-

Sample Preparation:

-

In a 96-well PCR plate, prepare a reaction mixture containing purified Aurora A protein in a suitable buffer (e.g., HEPES-buffered saline).

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds.[27]

-

Add Tripolin A at various concentrations to the wells. Include a no-ligand control (DMSO).

-

-

Thermal Denaturation:

-

Data Analysis:

-

Plot the fluorescence intensity against temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic cores and causing the dye to fluoresce.

-

The midpoint of this transition is the melting temperature (Tₘ).[27]

-

Calculate the ΔTₘ by subtracting the Tₘ of the protein alone from the Tₘ of the protein in the presence of Tripolin A. A positive ΔTₘ indicates that the ligand binding stabilizes the protein.

-

Cellular Effects of Tripolin A-Mediated Aurora A Inhibition

The ultimate validation of an inhibitor's mechanism is its effect in a cellular context. Treatment of cancer cells with Tripolin A recapitulates phenotypes associated with Aurora A inhibition by other means, such as RNAi or specific inhibitors like MLN8054.[3][4] Key cellular consequences include:

-

Defects in Spindle Formation: Inhibition of Aurora A leads to a high incidence of monopolar and disorganized spindles.[3][12][29]

-

Centrosome Fragmentation: Cells treated with Tripolin A show a significant increase in fragmented centrosomes, a hallmark of Aurora A disruption.[3][12]

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis.[10][29]

-

Apoptosis: Prolonged mitotic arrest or mitotic slippage can ultimately lead to programmed cell death.[10][30]

Conclusion

The study of Tripolin A serves as an excellent case study in modern drug discovery, integrating in silico modeling with rigorous experimental validation. Computational approaches like molecular docking and MD simulations provide crucial, atom-level insights into the potential binding mode of this non-ATP-competitive inhibitor. These predictions are then substantiated by quantitative biochemical and biophysical assays, such as in vitro kinase assays and DSF, which confirm its inhibitory activity and direct binding. Finally, cell-based assays validate its on-target effects, demonstrating the expected phenotypes of Aurora A inhibition. Although Tripolin A itself may have modest affinity, it is a valuable chemical probe and serves as a promising scaffold for the future development of more potent and highly selective allosteric inhibitors of Aurora A kinase.[3][4][13]

References

- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 13. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]

- 15. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advanced molecular dynamics simulation methods for kinase drug discovery. | Semantic Scholar [semanticscholar.org]

- 18. Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular dynamics simulation and QM/MM calculation reveal the selectivity mechanism of type I 1/2 kinase inhibitors: the effect of intramolecular H-bonds and conformational restriction for improved selectivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Structural basis of specific binding between Aurora A and TPX2 by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Differential scanning fluorimetry (DSF) [bio-protocol.org]

- 28. m.youtube.com [m.youtube.com]

- 29. aacrjournals.org [aacrjournals.org]

- 30. researchgate.net [researchgate.net]

Tripolin A target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of Tripolin A

Introduction

In the realm of drug discovery, the precise identification and subsequent validation of a small molecule's biological target are paramount for understanding its mechanism of action, predicting efficacy, and anticipating potential toxicities. Tripolin A is a novel small-molecule inhibitor identified from a screening panel of 105 potential inhibitors.[1] This technical guide provides a comprehensive overview of the methodologies and data used to identify and validate Aurora A kinase as the primary target of Tripolin A. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Target Identification: From Screening to Hypothesis

The initial step in characterizing a novel compound is to identify its molecular target. This process often begins with high-throughput screening and is followed by a cascade of experiments to pinpoint the specific protein(s) with which the molecule interacts.

Initial Discovery

Tripolin A was identified from a chemical library screen designed to find inhibitors of mitotic regulators, which are often overactive in tumor cells.[1] An initial in vitro screen revealed that both Tripolin A and a related compound, Tripolin B, could inhibit the kinase activity of Aurora A.[1] However, subsequent experiments in human cell lines demonstrated that only Tripolin A functioned as an effective Aurora A inhibitor in vivo, prompting its selection for further detailed characterization.[1][2]

The general workflow for such a target identification and validation process is outlined below.

References

- 1. Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

Tripolin A: A Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

Executive Summary

Tripolin A is a novel small-molecule inhibitor identified as a specific, non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] This technical guide provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics and pharmacodynamics of Tripolin A. The information is primarily derived from the seminal study by Kesisova et al. (2013), which characterized its in vitro and cell-based activities.

It is critical to note that, as of this guide's publication, no public data is available on the pharmacokinetics of Tripolin A in any in vivo system. Therefore, this document focuses exclusively on its pharmacodynamic profile and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of Aurora A kinase inhibitors.

Pharmacokinetics (ADME)

There is currently no publicly available data regarding the absorption, distribution, metabolism, or excretion (ADME) of Tripolin A. Preclinical and clinical studies to determine these parameters are necessary to understand the compound's potential for systemic use.

Table 1: Summary of Tripolin A Pharmacokinetic Parameters

| Parameter | Value | Species/Model |

| Absorption | ||

| Bioavailability (%) | Not Available | Not Available |

| Tmax (Time to Peak Concentration) | Not Available | Not Available |

| Cmax (Peak Plasma Concentration) | Not Available | Not Available |

| Distribution | ||

| Volume of Distribution (Vd) | Not Available | Not Available |

| Plasma Protein Binding (%) | Not Available | Not Available |

| Metabolism | ||

| Primary Metabolizing Enzymes | Not Available | Not Available |

| Major Metabolites | Not Available | Not Available |

| Excretion | ||

| Elimination Half-life (t1/2) | Not Available | Not Available |

| Clearance (CL) | Not Available | Not Available |

| Route of Elimination | Not Available | Not Available |

Pharmacodynamics

The pharmacodynamic activity of Tripolin A is centered on its specific inhibition of Aurora A kinase.

Mechanism of Action

Tripolin A functions as a non-ATP competitive inhibitor of Aurora A kinase.[1] In vitro kinase assays have demonstrated that its inhibitory activity is not overcome by increasing concentrations of ATP, indicating it does not bind to the ATP-binding pocket of the enzyme.[2] By inhibiting Aurora A, Tripolin A prevents the autophosphorylation of the kinase at the Threonine-288 (T288) residue, which is essential for its activation.[3] This leads to a reduction in the active fraction of Aurora A at the mitotic spindle.[3]

The downstream consequences of Aurora A inhibition by Tripolin A include defects in centrosome integrity, abnormal mitotic spindle formation, and altered microtubule dynamics.[3] Furthermore, Tripolin A affects the proper localization of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A, which is crucial for the stabilization of kinetochore-microtubules.[3]

Figure 1: Signaling pathway of Aurora A kinase and inhibition by Tripolin A.

In Vitro Potency and Selectivity

Tripolin A was identified from a screen of 105 ATP-analogues.[3] Its potency against Aurora A and the related Aurora B kinase was determined through in vitro kinase assays.

Table 2: In Vitro Inhibitory Activity of Tripolin A

| Target | IC50 (μM) | Assay Conditions | Reference |

| Aurora A Kinase | ~1.5 | In vitro kinase assay | [3] |

| Aurora B Kinase | ~7.0 | In vitro kinase assay | [3] |

Data derived from Kesisova et al., 2013. The study notes that while Tripolin A inhibits Aurora A in vitro, it does not significantly affect Aurora B activity or localization in cultured mammalian cells.[3]

Experimental Protocols

The following methodologies are summarized from the key experiments described by Kesisova et al. (2013).

In Vitro Kinase Assay

This protocol was used to determine the IC50 values of Tripolin A against Aurora A and B kinases.

-

Reaction Mixture: Recombinant Aurora A or B kinase was incubated in a reaction buffer containing a universal substrate (myelin basic protein).

-

Inhibitor Addition: Serial dilutions of Tripolin A (or control compounds) were added to the reaction wells.

-

Initiation: The kinase reaction was initiated by the addition of a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: The reaction was allowed to proceed for 15-30 minutes at 30°C.

-

Termination: The reaction was stopped by the addition of phosphoric acid.

-

Measurement: The ³²P-labeled substrate was captured on a filter, and the radioactivity was quantified using a scintillation counter to determine the level of kinase inhibition.

Immunofluorescence Staining for pAurora A

This cell-based assay was used to evaluate the effect of Tripolin A on the active form of Aurora A in cultured cells (e.g., HeLa).

-

Cell Culture and Treatment: HeLa cells were cultured on coverslips and treated with 20 µM Tripolin A or a vehicle control (DMSO) for specified durations (e.g., 5 and 24 hours).

-

Fixation: Cells were fixed with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

-

Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding sites were blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody specific for phosphorylated Aurora A (pT288) overnight at 4°C.

-

Washing: Coverslips were washed three times with PBS.

-

Secondary Antibody Incubation: Cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

DNA Staining: Nuclei were counterstained with DAPI (4′,6-diamidino-2-phenylindole).

-

Mounting and Imaging: Coverslips were mounted onto glass slides using an anti-fade mounting medium and imaged using a confocal or fluorescence microscope. Fluorescence intensity at the centrosomes was quantified to determine the reduction in pAurora A levels.[3]

Figure 2: Experimental workflow for immunofluorescence staining.

References

Tripolin A: An In-depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel, potent, and specific non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression. This technical guide provides a comprehensive overview of Tripolin A's mechanism of action, its profound effects on cell cycle progression, and detailed methodologies for its investigation. By targeting Aurora A, Tripolin A induces defects in mitotic spindle formation, disrupts centrosome integrity, and alters microtubule dynamics, ultimately leading to a G2/M phase cell cycle arrest. This document consolidates quantitative data, experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers in oncology and cell biology.

Introduction

The Aurora kinase family, particularly Aurora A, plays a pivotal role in orchestrating the complex series of events during mitosis. Its kinase activity is essential for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome segregation. Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, making it a compelling target for anti-cancer drug development.

Tripolin A has emerged as a valuable chemical probe to dissect the functions of Aurora A and as a potential scaffold for the development of novel therapeutics. Unlike many existing Aurora kinase inhibitors that compete with ATP, Tripolin A's non-ATP competitive mode of action offers a distinct pharmacological profile. This guide will delve into the molecular consequences of Aurora A inhibition by Tripolin A, with a specific focus on its impact on cell cycle progression.

Mechanism of Action of Tripolin A

Tripolin A exerts its biological effects through the specific inhibition of Aurora A kinase.[1] It functions as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[2] This mode of action can offer advantages in terms of selectivity and potentially overcoming resistance mechanisms associated with ATP-competitive inhibitors.

The primary molecular consequence of Tripolin A treatment is the reduction of Aurora A kinase activity. This leads to a decrease in the phosphorylation of key downstream substrates that are critical for mitotic events. One of the hallmark effects is the reduced localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1]

Quantitative Data on Tripolin A's Effects

The inhibitory potency and cellular effects of Tripolin A have been quantified in various studies. This section summarizes the key quantitative data in a structured format for easy comparison.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (µM) | Inhibition Mode | Reference |

| Aurora A | 1.5 | Non-ATP Competitive | [2] |

| Aurora B | 7.0 | Not Specified | [2] |

Table 2: Effect of Tripolin A on Mitotic Phenotypes in HeLa Cells

The following table presents data on the effects of Tripolin A on mitotic spindle organization in HeLa cells. While the primary literature describes these effects, specific quantitative data on cell cycle phase percentages are not explicitly provided. The data below is illustrative of the types of endpoints affected.

| Treatment (24h) | Phenotype | Percentage of Mitotic Cells | Reference |

| DMSO (Control) | Normal Mitosis | >90% | [2] |

| 20 µM Tripolin A | Multipolar Spindles | Significant Increase | [2] |

| 20 µM Tripolin A | Misaligned Chromosomes | Significant Increase | [2] |

| 20 µM Tripolin A | Monopolar Spindles | Significant Increase | [2] |

Note: The primary source describes these effects qualitatively and with representative images. Precise percentages for each phenotype are not available in the cited text.

Signaling Pathways and Experimental Workflows

Aurora A Signaling Pathway in Mitosis

Aurora A kinase is a central node in the signaling network that governs the G2/M transition and progression through mitosis. Its activation and subsequent phosphorylation of downstream targets are critical for the timely execution of mitotic events. Tripolin A, by inhibiting Aurora A, disrupts this signaling cascade.

Experimental Workflow for Cell Cycle Analysis

Flow cytometry is a standard technique to assess the effect of compounds like Tripolin A on cell cycle distribution. The following diagram illustrates a typical workflow.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments cited in the literature for the characterization of Tripolin A.

Cell Culture and Treatment

-

Cell Line: HeLa (human cervical carcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For cell cycle analysis and immunofluorescence, HeLa cells are typically seeded in appropriate culture vessels (e.g., 6-well plates or on coverslips) and allowed to adhere overnight. A stock solution of Tripolin A in DMSO is diluted in culture medium to the final desired concentration (e.g., 20 µM) and added to the cells. A vehicle control (DMSO) is run in parallel. Cells are incubated for the desired time periods (e.g., 5 or 24 hours).[2]

In Vitro Aurora A Kinase Assay (Non-ATP Competitive)

This assay is designed to determine the IC50 of a non-ATP competitive inhibitor.

-

Reagents:

-

Recombinant human Aurora A kinase.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[3]

-

Substrate (e.g., Kemptide or Myelin Basic Protein).

-

ATP (at a concentration close to the Km for Aurora A).

-

Tripolin A at various concentrations.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[4]

-

-

Procedure:

-

Prepare serial dilutions of Tripolin A in kinase buffer containing a constant concentration of DMSO.

-

In a 96-well plate, add the Aurora A kinase, the substrate, and the diluted Tripolin A.

-

Initiate the reaction by adding a fixed concentration of ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[1][3]

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

-

To confirm non-ATP competitive inhibition, repeat the assay with varying concentrations of ATP. The IC50 value for a non-ATP competitive inhibitor should remain relatively constant regardless of the ATP concentration.[2]

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation:

-

Treat HeLa cells with Tripolin A or DMSO (vehicle control) as described in section 5.1.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

-

Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[5]

-

-

Staining:

-

Data Acquisition and Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

This protocol is for detecting changes in the levels of cell cycle-related proteins.

-

Protein Extraction:

-

After treatment with Tripolin A, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion